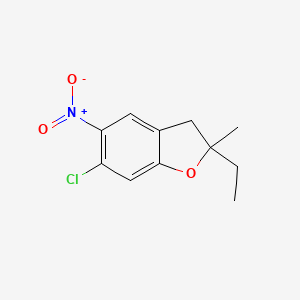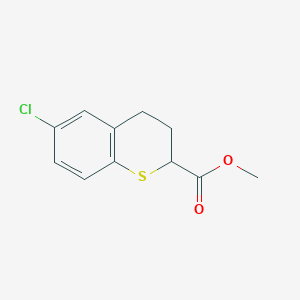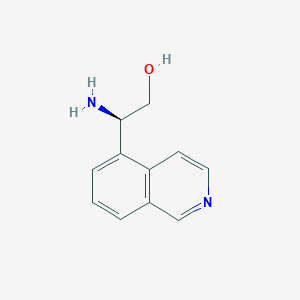
(2r)-2-Amino-2-(5-isoquinolyl)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2r)-2-Amino-2-(5-isoquinolyl)ethan-1-ol is a chiral compound with potential applications in various fields such as medicinal chemistry and organic synthesis. The compound features an isoquinoline moiety, which is a common structural motif in many biologically active molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2r)-2-Amino-2-(5-isoquinolyl)ethan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available isoquinoline derivatives.
Reaction Conditions: The key step involves the introduction of the amino group at the 2-position of the isoquinoline ring. This can be achieved through various methods such as reductive amination or nucleophilic substitution.
Purification: The final product is purified using techniques like recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors and scalable purification methods.
Análisis De Reacciones Químicas
Types of Reactions
(2r)-2-Amino-2-(5-isoquinolyl)ethan-1-ol can undergo several types of chemical reactions:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The isoquinoline ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while reduction could produce secondary amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (2r)-2-Amino-2-(5-isoquinolyl)ethan-1-ol can be used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis.
Biology
In biological research, this compound may be used to study enzyme interactions and receptor binding due to its structural similarity to naturally occurring molecules.
Medicine
In medicinal chemistry, this compound could serve as a lead compound for the development of new drugs, particularly those targeting neurological pathways.
Industry
In industry, this compound might be used in the production of pharmaceuticals or as an intermediate in the synthesis of other valuable chemicals.
Mecanismo De Acción
The mechanism of action of (2r)-2-Amino-2-(5-isoquinolyl)ethan-1-ol would depend on its specific application. In medicinal chemistry, it might interact with specific receptors or enzymes, modulating their activity. The isoquinoline moiety could play a crucial role in binding to molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
(2r)-2-Amino-2-phenylethanol: Similar structure but with a phenyl group instead of an isoquinoline.
(2r)-2-Amino-2-(4-pyridyl)ethanol: Contains a pyridine ring instead of an isoquinoline.
Uniqueness
The uniqueness of (2r)-2-Amino-2-(5-isoquinolyl)ethan-1-ol lies in its isoquinoline moiety, which imparts distinct chemical and biological properties compared to other similar compounds.
Propiedades
Fórmula molecular |
C11H12N2O |
|---|---|
Peso molecular |
188.23 g/mol |
Nombre IUPAC |
(2R)-2-amino-2-isoquinolin-5-ylethanol |
InChI |
InChI=1S/C11H12N2O/c12-11(7-14)10-3-1-2-8-6-13-5-4-9(8)10/h1-6,11,14H,7,12H2/t11-/m0/s1 |
Clave InChI |
JUPIEUJXQWMLKQ-NSHDSACASA-N |
SMILES isomérico |
C1=CC2=C(C=CN=C2)C(=C1)[C@H](CO)N |
SMILES canónico |
C1=CC2=C(C=CN=C2)C(=C1)C(CO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


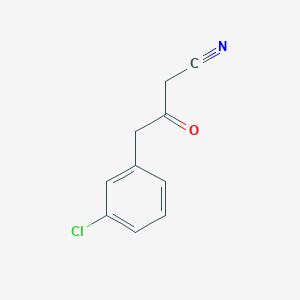
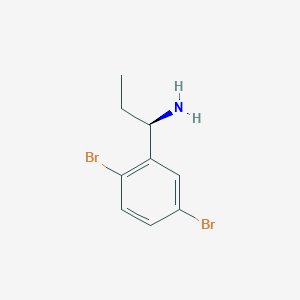
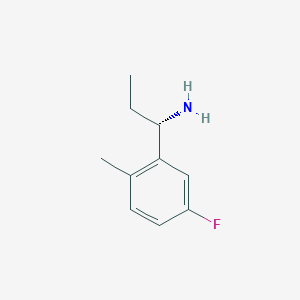
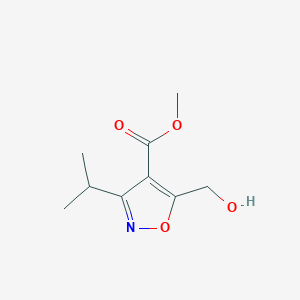


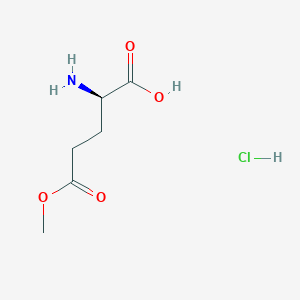
![7-Bromo-5-(4-chlorobenzyl)-3-ethylisoxazolo[4,5-D]pyridazin-4(5H)-one](/img/structure/B15237753.png)
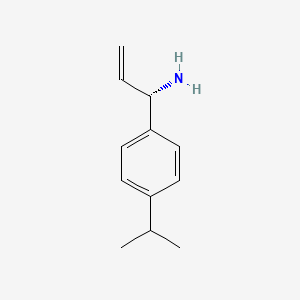
![N-(3-((2R,3S,4R,5R)-3-Fluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-YL)-3H-[1,2,3]triazolo[4,5-D]pyrimidin-7-YL)benzamide](/img/structure/B15237756.png)


